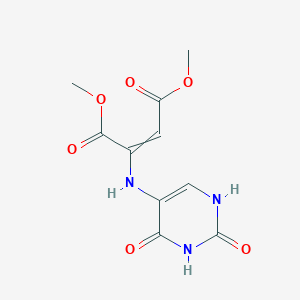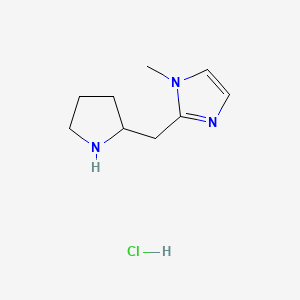![molecular formula C10H20Cl2N4O B1402699 4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride CAS No. 1361114-92-2](/img/structure/B1402699.png)
4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
Descripción general
Descripción
The compound “4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride” is a derivative of 1,2,4-triazole. Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been proven to have significant antibacterial activity .
Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions. For example, they can react with benzyl bromide to form a new compound .Aplicaciones Científicas De Investigación
Molecular Studies and Cancer Research
- Compounds similar to 4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride have been studied for their molecular stabilities, conformational analyses, and potential anti-cancer properties. For instance, benzimidazole derivatives bearing a 1,2,4-triazole ring have shown promising results in molecular docking studies as Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in cancer treatment (Karayel, 2021).
Antimicrobial Activities
- Some derivatives of 1,2,4-triazole, including those structurally related to the compound , exhibit significant antimicrobial activities. The research on novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, for example, demonstrated good to moderate activities against various microorganisms, highlighting their potential in combating bacterial and fungal infections (Bektaş et al., 2007).
Enzyme Inhibitory Activities
- Several studies have focused on the enzyme inhibitory activities of 1,2,4-triazole analogues. These compounds have shown potential in inhibiting enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, which are important in treating conditions like glaucoma, Alzheimer's disease, and myasthenia gravis. For instance, N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives were evaluated for their inhibition potential against these enzymes (Virk et al., 2018).
Theoretical Analyses
- Theoretical studies have been conducted to understand the intermolecular interactions of 1,2,4-triazoles. For example, a study on the crystal structure and theoretical analysis of two biologically active derivatives of 1,2,4-triazoles revealed insights into their molecular packing and interaction types, which are vital for understanding their biological functions and potential applications (Shukla et al., 2017).
Propiedades
IUPAC Name |
4-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-15-7-6-14-8-12-13-10(14)9-2-4-11-5-3-9;;/h8-9,11H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBYTGRDWAGVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)
![3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402618.png)

![2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride](/img/structure/B1402623.png)

![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)




![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)
![4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402634.png)

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)